molecular formula C11H8BCl3O B14516863 Naphthalen-1-yl(trichloromethyl)borinic acid CAS No. 62981-92-4

Naphthalen-1-yl(trichloromethyl)borinic acid

Cat. No.: B14516863
CAS No.: 62981-92-4
M. Wt: 273.3 g/mol
InChI Key: JYYXPLWXRDHJAJ-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(trichloromethyl)borinic acid is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a naphthalene ring attached to a borinic acid group with a trichloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl(trichloromethyl)borinic acid typically involves the reaction of naphthalene derivatives with boron trichloride and subsequent hydrolysis. One common method includes the reaction of naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(trichloromethyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized naphthalene derivatives.

Scientific Research Applications

Naphthalen-1-yl(trichloromethyl)borinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalen-1-yl(trichloromethyl)borinic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activities through covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylboronic acid: Similar in structure but lacks the trichloromethyl group.

    Phenylboronic acid: Contains a phenyl group instead of a naphthalene ring.

    Trichloromethylboronic acid: Lacks the naphthalene ring but contains the trichloromethyl group.

Uniqueness

Naphthalen-1-yl(trichloromethyl)borinic acid is unique due to the combination of the naphthalene ring and the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

62981-92-4

Molecular Formula

C11H8BCl3O

Molecular Weight

273.3 g/mol

IUPAC Name

naphthalen-1-yl(trichloromethyl)borinic acid

InChI

InChI=1S/C11H8BCl3O/c13-11(14,15)12(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,16H

InChI Key

JYYXPLWXRDHJAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(C(Cl)(Cl)Cl)O

Origin of Product

United States

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